Introduction: A Key Building Block for a "Universal Antioxidant"
Introduction: A Key Building Block for a "Universal Antioxidant"
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 6,8-Dichlorooctanoate
This guide provides a comprehensive technical overview of Ethyl 6,8-Dichlorooctanoate (CAS No. 1070-64-0), a pivotal intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, and critical applications of this compound, with a primary focus on its role in the manufacturing of α-Lipoic Acid.
Ethyl 6,8-dichlorooctanoate is an aliphatic ester that has garnered significant attention not for its direct biological activity, but as a crucial precursor in the synthesis of α-Lipoic Acid.[1][2][3] α-Lipoic Acid, often termed the "universal antioxidant," is a vital coenzyme in cellular metabolism and is widely used in pharmaceuticals and dietary supplements for its therapeutic potential in conditions like diabetic neuropathy.[1][2] The strategic placement of two chlorine atoms on the octanoate backbone makes this molecule an ideal substrate for the introduction of the dithiolane ring, the pharmacologically active feature of lipoic acid.[2] This guide will explore the fundamental characteristics of Ethyl 6,8-dichlorooctanoate that are critical for its successful application in a laboratory and industrial setting.
Physicochemical & Spectroscopic Profile
The precise characterization of a chemical intermediate is paramount for process control and quality assurance. Ethyl 6,8-dichlorooctanoate is typically a colorless to pale yellow oil.[4] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of Ethyl 6,8-Dichlorooctanoate
| Property | Value | Source(s) |
| CAS Number | 1070-64-0 | [5][6] |
| Molecular Formula | C₁₀H₁₈Cl₂O₂ | [5] |
| Molecular Weight | 241.15 g/mol | [5] |
| Appearance | Colorless to Pale Yellow/Gold Liquid | [4][7] |
| Density | 1.107 g/mL at 25 °C | [3][8] |
| Boiling Point | 288.5 °C at 760 mmHg; 109 °C at 0.7 Torr | [8] |
| Refractive Index (n²⁰/D) | 1.462 | [3][8] |
| Flash Point | >110 °C (>230 °F) | [8] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly) | |
| IUPAC Name | ethyl 6,8-dichlorooctanoate | [5] |
| InChI Key | RFYDWSNYTVVKBR-UHFFFAOYSA-N | [7] |
Spectroscopic Data
Analytical characterization is essential for confirming the identity and purity of Ethyl 6,8-dichlorooctanoate. While raw spectra should be consulted, the expected signatures are as follows:
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), along with multiplets for the methylene protons of the octanoate chain. The protons on the chlorine-bearing carbons (C6 and C8) would appear as distinct downfield multiplets.[9][10]
-
¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon of the ester at approximately 173 ppm. The carbons bonded to chlorine (C6 and C8) will be shifted downfield compared to unsubstituted alkanes, and signals for the remaining methylene carbons and the ethyl group will be present in the upfield region.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a rough 9:6:1 ratio) would be a definitive indicator of the compound's identity.[9] Predicted collision cross-section (CCS) values for various adducts have been calculated.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1740 cm⁻¹, characteristic of the C=O stretch of the ester group. C-H stretching and bending vibrations will also be present.[9]
Synthesis and Manufacturing
The most common and industrially relevant synthesis of Ethyl 6,8-dichlorooctanoate involves the chlorination of its precursor, Ethyl 6-hydroxy-8-chlorooctanoate.[1] While traditional methods employed reagents like thionyl chloride, modern approaches often utilize bis(trichloromethyl) carbonate, also known as triphosgene, in the presence of a catalyst like N,N-dimethylformamide (DMF). This method is often preferred as it can avoid harsher reagents and challenging byproducts.[1]
Diagram 1: Synthetic Workflow
Caption: General workflow for synthesizing Ethyl 6,8-dichlorooctanoate.
Experimental Protocol: Synthesis via Triphosgene
This protocol is a representative example based on published patent literature.[3]
-
Preparation: In a three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, dissolve Ethyl 6-hydroxy-8-chlorooctanoate (e.g., 200 mmol) in N,N-dimethylformamide (e.g., 240 mmol).
-
Reagent Addition: Under an ice-water bath with stirring, prepare a solution of bis(trichloromethyl)carbonate (e.g., 68 mmol) in an organic solvent like toluene. Add this solution dropwise to the flask.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 50-80°C and maintain this temperature for 2 to 8 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Quenching & Neutralization: Once the reaction is complete, cool the mixture to below 30°C. Carefully neutralize the reaction solution with an alkali solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to a neutral pH.
-
Isolation: Evaporate the organic solvent under normal pressure.
-
Purification: Purify the resulting crude product by vacuum distillation. Collect the fraction at approximately 172-176°C under 5 mmHg to obtain pure Ethyl 6,8-dichlorooctanoate.
Causality Note: The use of triphosgene with DMF in situ generates a Vilsmeier-type reagent, which is the active chlorinating species. This approach is often more controlled and produces less aggressive byproducts (like HCl and SO₂) compared to using thionyl chloride, simplifying handling and work-up procedures.[1]
Core Application: Synthesis of α-Lipoic Acid
The primary and most significant application of Ethyl 6,8-dichlorooctanoate is its conversion to α-Lipoic Acid.[2] This transformation involves a nucleophilic substitution reaction where both chlorine atoms are displaced to form the 1,2-dithiolane ring.
Diagram 2: Conversion to α-Lipoic Acid
Caption: Pathway from Ethyl 6,8-dichlorooctanoate to α-Lipoic Acid.
Experimental Protocol: Synthesis of α-Lipoic Acid
This protocol is a generalized example based on modern synthetic methods.[12]
-
Cyclization: To a suitable solvent (e.g., water), add Ethyl 6,8-dichlorooctanoate, elemental sulfur, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Thiolation: Heat the mixture (e.g., to 82°C) and slowly add a solution of a sulfide source, such as sodium sulfide (Na₂S). The sodium sulfide and sulfur react to form sodium polysulfides which act as the nucleophile. Maintain the reaction for several hours.
-
Isolation of Ester: Upon completion, cool the reaction, allow the layers to separate, and isolate the organic layer containing the product, Ethyl Lipoate.
-
Hydrolysis: The crude Ethyl Lipoate is then hydrolyzed using a base, such as sodium hydroxide, to form the sodium salt of lipoic acid.
-
Acidification & Purification: The sodium lipoate solution is then acidified with a mineral acid (e.g., HCl) to precipitate the crude α-Lipoic Acid, which can be further purified by recrystallization.
Self-Validation Insight: The use of a phase-transfer catalyst is critical in this step, particularly in aqueous systems. It facilitates the transport of the sulfide/polysulfide anions from the aqueous phase to the organic phase (the dichlorooctanoate substrate), dramatically increasing the reaction rate and allowing the reaction to proceed under milder conditions.[12]
Safety, Handling, and Storage
As with any chlorinated organic compound, proper handling of Ethyl 6,8-dichlorooctanoate is essential. It is classified as an industrial toxin and requires adherence to safety protocols.[3]
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [5] |
| Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects. | [5] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[9]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and heat.[8] Recommended storage is at room temperature.[3]
-
Spills: In case of a spill, avoid creating dust or aerosols. Pick up the material with an absorbent, non-combustible material and place it in a suitable, closed container for disposal.[9]
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][9]
Conclusion
Ethyl 6,8-dichlorooctanoate is a specialty chemical whose value is intrinsically linked to its role as a key intermediate. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an indispensable component in the production of α-Lipoic Acid. For researchers and drug development professionals, a thorough understanding of its synthesis, handling, and conversion chemistry is fundamental to leveraging this molecule effectively and safely in the creation of high-value therapeutic compounds.
References
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ChemicalBook. (2025). Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate. Retrieved from ChemicalBook website.[1]
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ChemicalBook. (n.d.). Ethyl 6,8-dichlorooctanoate. Retrieved from ChemicalBook website.[3]
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